molecular formula C11H12N2 B11917540 2,7-Dimethylquinolin-5-amine

2,7-Dimethylquinolin-5-amine

Cat. No.: B11917540
M. Wt: 172.23 g/mol
InChI Key: DJCMWHWEHPRBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2,7-Dimethylquinolin-5-amine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine-substituted quinolines .

Mechanism of Action

The mechanism of action of 2,7-Dimethylquinolin-5-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2,7-dimethylquinolin-5-amine

InChI

InChI=1S/C11H12N2/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,12H2,1-2H3

InChI Key

DJCMWHWEHPRBCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2C=C1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.